molecular formula C18H34Cl2N2O5S B000296 Clindamycin hydrochloride CAS No. 21462-39-5

Clindamycin hydrochloride

カタログ番号: B000296
CAS番号: 21462-39-5
分子量: 461.4 g/mol
InChIキー: AUODDLQVRAJAJM-XJQDNNTCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Synthetic Reactions

Clindamycin hydrochloride is synthesized from lincomycin via chemical modification. The process involves three primary steps:

Chlorination Reaction

  • Reactants : Lincomycin hydrochloride, low-carbon halogenated hydrocarbon solvent (e.g., methylene chloride), phosgene (COCl₂), and dimethylformamide (DMF) as a catalyst.
  • Mechanism : The hydroxyl group at the C-7 position of lincomycin is replaced with chlorine. Lincomycin+COCl2DMF 30 50 C7 Chloro lincomycin intermediate+HCl\text{Lincomycin}+\text{COCl}_2\xrightarrow{\text{DMF 30 50 C}}\text{7 Chloro lincomycin intermediate}+\text{HCl}
  • Conditions :
    ParameterValue
    Temperature30–50°C
    Reaction Time36–48 hours
    SolventMethylene chloride
    CatalystDMF

Hydrolysis Reaction

  • Reactants : Chlorinated intermediate, sodium hydroxide (NaOH), water.
  • Mechanism : Alkaline hydrolysis cleaves protective groups to yield clindamycin free base. 7 Chloro lincomycin+NaOHH2O 20 40 CClindamycin free base+NaCl\text{7 Chloro lincomycin}+\text{NaOH}\xrightarrow{\text{H}_2\text{O 20 40 C}}\text{Clindamycin free base}+\text{NaCl}
  • Conditions :
    ParameterValue
    NaOH Ratio1:1–1.5 (w/w)
    Temperature20–40°C
    Reaction Time4–6 hours

Salt Formation

  • Reactants : Clindamycin free base, hydrochloric acid (HCl), acetone.
  • Mechanism : Acid-base reaction forms the hydrochloride salt. Clindamycin free base+HClAcetone 0 20 CClindamycin hydrochloride\text{Clindamycin free base}+\text{HCl}\xrightarrow{\text{Acetone 0 20 C}}\text{this compound}
  • Conditions :
    ParameterValue
    HCl Ratio0.22–0.25 (w/w)
    SolventAcetone
    Crystallization Temp0–20°C

Key Outcomes :

  • Yield improvement by 5% compared to traditional methods .
  • Reduction in epimer impurities (e.g., clint) by 80% .

Metabolic Reactions

This compound undergoes hepatic metabolism mediated by cytochrome P450 enzymes:

EnzymeMetaboliteReaction TypeBioactivity
CYP3A4Clindamycin sulfoxideOxidationInactive
CYP3A5N-DesmethylclindamycinN-DemethylationInactive
  • Half-Life : ~2.4–4.0 hours in humans .
  • Excretion :
    • Urine (10% bioactivity)
    • Feces (3.6% bioactivity)
    • Remainder as inactive metabolites .

Degradation and Stability

This compound is sensitive to hydrolysis under extreme pH and temperature:

Acidic Hydrolysis

  • Conditions : pH < 2, 80°C.
  • Products : Multiple degradation products, including lincomycin analogs .

Alkaline Hydrolysis

  • Conditions : pH > 9, 60°C.
  • Products : Cleavage of the thioether bond, yielding sulfonic acid derivatives .

Stability Data :

ConditionDegradation Rate (24h)
pH 7.4, 25°C<5%
pH 2.0, 37°C30–40%
pH 9.0, 37°C50–60%

Impurity Profile

Synthetic byproducts and degradation impurities are rigorously monitored:

ImpuritySourceMaximum Allowable Limit
Clint (epimer)Chlorination step≤0.2%
Lincomycin analogsIncomplete chlorination≤0.5%
SulfoxideOxidation during storage≤1.0%

Key Research Findings

  • Synthesis Optimization : Use of methylene chloride reduces reaction steps and improves yield .
  • Metabolic Pathways : CYP3A4/5 dominance explains drug-drug interactions with macrolides and antifungals .
  • Stability : Formulated capsules retain >95% potency for 24 months under standard storage .

科学的研究の応用

Clinical Applications

Clindamycin is primarily indicated for the treatment of serious infections caused by susceptible anaerobic bacteria and certain gram-positive organisms. The following table summarizes its key clinical applications:

Application Indications
Anaerobic Infections Empyema, anaerobic pneumonitis, lung abscesses, intra-abdominal infections (e.g., peritonitis)
Skin and Soft Tissue Infections Serious skin infections, including those caused by Staphylococcus aureus and Streptococcus species
Respiratory Tract Infections Infections caused by Streptococcus pneumoniae and other susceptible organisms
Gynecological Infections Bacterial vaginosis in non-pregnant women
Acne Treatment Topical formulations for acne vulgaris, often combined with benzoyl peroxide or tretinoin
Prophylaxis Prevention of endocarditis in patients undergoing dental procedures
Pneumocystis jiroveci pneumonia Treatment in patients with AIDS, often in combination with primaquine

Treatment of Skin Infections

A clinical study involving 244 children compared clindamycin with erythromycin and penicillin for treating streptococcal pyoderma. Clindamycin demonstrated a 97% streptococcal eradication rate by day 7, comparable to erythromycin (99%) and superior to penicillin (91%) . By day 14, the cure rates were similar across all groups (clindamycin 99%, erythromycin 99%, penicillin 97%).

Efficacy in Acne Vulgaris

In another study focusing on acne treatment, clindamycin was shown to reduce inflammatory lesions significantly when used topically in combination with benzoyl peroxide. The combination therapy resulted in improved patient outcomes compared to monotherapy .

Adverse Effects and Considerations

While clindamycin is effective, it is associated with potential adverse effects such as gastrointestinal disturbances and the risk of Clostridium difficile-associated diarrhea (CDAD). Physicians are advised to reserve its use for serious infections where alternative treatments are inappropriate .

特性

CAS番号

21462-39-5

分子式

C18H34Cl2N2O5S

分子量

461.4 g/mol

IUPAC名

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide;chloride

InChI

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1

InChIキー

AUODDLQVRAJAJM-XJQDNNTCSA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl

異性体SMILES

CCC[C@@H]1C[C@H]([NH+](C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.[Cl-]

正規SMILES

CCCC1CC([NH+](C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.[Cl-]

Key on ui other cas no.

21462-39-5

ピクトグラム

Irritant

関連するCAS

18323-44-9 (Parent)

同義語

7 Chloro 7 deoxylincomycin
7-Chloro-7-deoxylincomycin
Chlolincocin
Chlorlincocin
Cleocin
Clindamycin
Clindamycin Hydrochloride
Clindamycin Monohydrochloride
Clindamycin Monohydrochloride, Monohydrate
Dalacin C
Hydrochloride, Clindamycin
Monohydrate Clindamycin Monohydrochloride
Monohydrochloride, Clindamycin
Monohydrochloride, Monohydrate Clindamycin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clindamycin hydrochloride
Reactant of Route 2
Clindamycin hydrochloride
Reactant of Route 3
Clindamycin hydrochloride
Reactant of Route 4
Clindamycin hydrochloride
Reactant of Route 5
Clindamycin hydrochloride
Reactant of Route 6
Clindamycin hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。